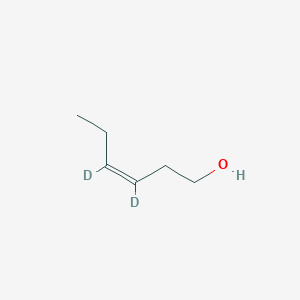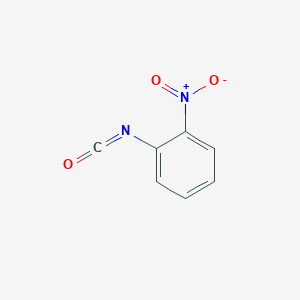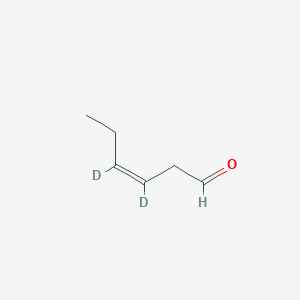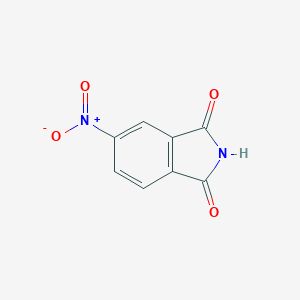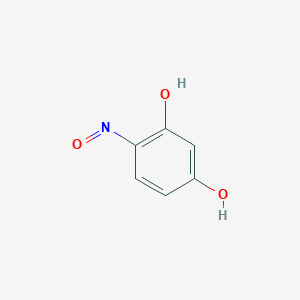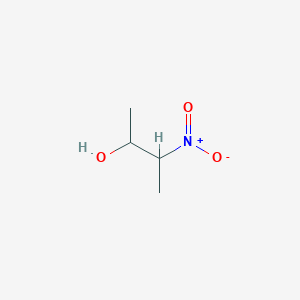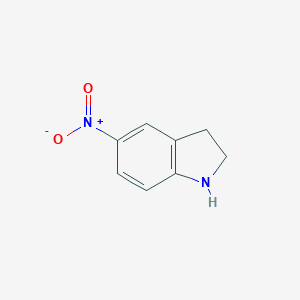
1,2-Fenilendiacetonitrilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,2-Phenylenediacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of optical brighteners, fluorescent dyes, and plastics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Phenylenediacetonitrile can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with acetonitrile in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions .
Industrial Production Methods
In industrial settings, 1,2-Phenylenediacetonitrile is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Phenylenediacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1,2-Phenylenediacetonitrile involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for certain enzymes, leading to the formation of specific products. The pathways involved in these reactions depend on the specific enzyme and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- m-Phenylenediacetonitrile
- p-Phenylenediacetonitrile
- 1,2-Bis(cyanomethyl)benzene
Uniqueness
1,2-Phenylenediacetonitrile is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form stable intermediates and products makes it valuable in both research and industrial settings .
Propiedades
IUPAC Name |
2-[2-(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPFXBANOKKNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210203 | |
| Record name | o-Phenylenediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-73-0 | |
| Record name | 1,2-Benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenylenediacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Xylylene dicyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Phenylenediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenylenediacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENYLENEDIACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGS58Z5HPA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of o-phenylenediacetonitrile?
A1: o-Phenylenediacetonitrile, also known as 1,2-phenylenediacetonitrile or 1,2-bis(cyanomethyl)benzene, has the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol [, , ]. While the provided abstracts don't contain specific spectroscopic data, the compound's structure consists of a benzene ring with two acetonitrile (-CH2CN) groups attached to adjacent carbon atoms (1,2-positions). [, , ].
Q2: How is o-phenylenediacetonitrile used in the synthesis of larger molecules?
A2: o-Phenylenediacetonitrile serves as a valuable building block in organic synthesis. It can undergo various transformations due to the presence of both the aromatic ring and the reactive nitrile groups. For instance, it reacts with thionyl chloride or selenium oxychloride to form condensed thiophenes or selenophenes, respectively, incorporating sulfur or selenium into the molecular structure []. Furthermore, it acts as a precursor in the synthesis of 2,4-diamino-9H-indeno[2,1-d]pyrimidines, a new class of potential antifolic, antimalarial, and antitumor agents [].
Q3: Can you elaborate on the role of o-phenylenediacetonitrile in constructing specific hydrocarbon structures?
A3: o-Phenylenediacetonitrile is a key component in synthesizing helically twisted anti-1,2-areno[2.n]metacyclophanes []. These unique structures are formed by condensing an anti-8,17-dimethoxy[2.3]metacyclophan-1,2-dione derivative with o-phenylenediacetonitrile. This reaction highlights the compound's versatility in building complex cyclic systems.
Q4: Are there any insights into the crystal structure of o-phenylenediacetonitrile?
A4: X-ray crystallography studies on o-phenylenediacetonitrile reveal key structural features []. The benzene ring and the two acetonitrile groups are not coplanar. Instead, the benzene ring is twisted with respect to the planes defined by the C-C-C-N atoms of the acetonitrile groups. This non-planarity is stabilized by weak, non-conventional C-H⋯N hydrogen bonds, contributing to the overall packing of molecules within the crystal lattice.
Q5: What are the applications of o-phenylenediacetonitrile in synthesizing hydrocarbon belts?
A5: o-Phenylenediacetonitrile plays a crucial role in constructing hydrocarbon belts with truncated cone structures and controllable cavity sizes []. It's used as a building block in the synthesis of belt[4]arene[4]tropilidenes. Selective oxidation of these molecules introduces ketone groups, which then react with o-phenylenediacetonitrile to form the final belt structures. This approach allows for the fine-tuning of cavity dimensions by controlling the degree of oxidation and the choice of diamine used in the final condensation reaction.
Q6: Are there alternative synthetic routes to obtain o-phenylenediacetonitrile?
A6: Yes, efficient methods for o-phenylenediacetonitrile synthesis have been developed [, ]. One approach involves a two-step process starting from m-alkoxy-N.N-dimethylbenzylamines. Directed metallation, followed by cyanide displacement using ethyl chloroformate, leads to the formation of 3-alkoxy-1,2-bis(cyanomethyl)benzenes. This method provides a high-yield route to access this valuable synthetic intermediate.
Q7: Can you provide insights into the historical context of research on o-phenylenediacetonitrile?
A7: Research on o-phenylenediacetonitrile and its derivatives dates back to the early 20th century []. Early studies focused on understanding its reactivity and exploring its use in synthesizing various heterocyclic compounds. Over the years, the compound has garnered attention in diverse fields, including the development of pharmaceuticals, materials with unique properties, and sophisticated supramolecular architectures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


